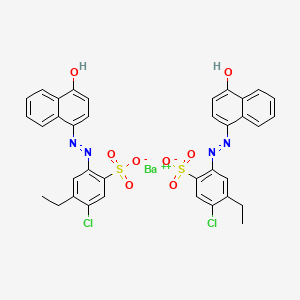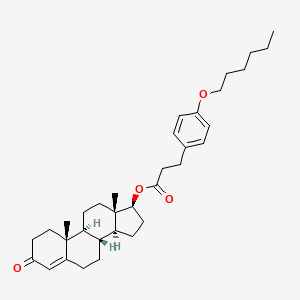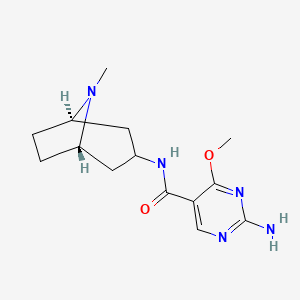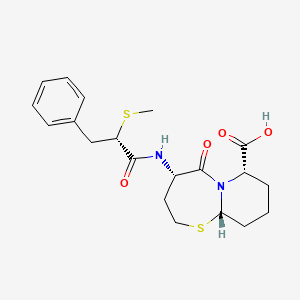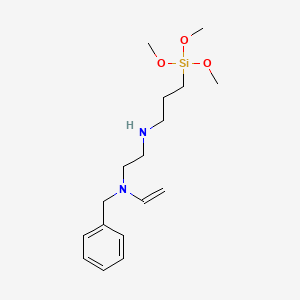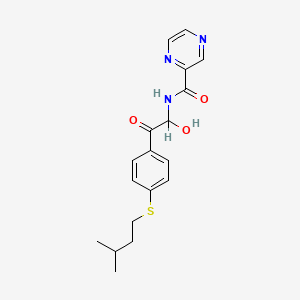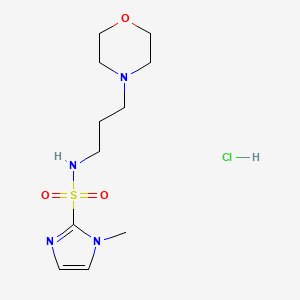
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride (CAS#: 875244-89-6) is a chemical compound with a complex structure. It belongs to the class of imidazole derivatives and contains a sulfonamide group. The compound’s systematic name reflects its composition and substituents.
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following:
Imidazole Formation: Start with imidazole, which can be synthesized from glyoxal and ammonia. Imidazole reacts with chlorosulfonic acid to form 1H-imidazole-2-sulfonic acid.
Sulfonamide Derivatization: The 1H-imidazole-2-sulfonic acid is then reacted with 1-methyl-N-(3-(4-morpholinyl)propyl)amine to introduce the morpholine group and create the desired compound.
Salt Formation: The final step involves converting the free base to the monohydrochloride salt.
Industrial Production:: Industrial-scale production methods typically involve optimization of the synthetic route for efficiency, yield, and purity. These methods are proprietary and may vary among manufacturers.
Analyse Des Réactions Chimiques
1H-Imidazole-2-sulfonamide, 1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride can undergo various chemical reactions:
Oxidation: It may be oxidized under certain conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the imidazole ring or other functional groups is possible.
Common reagents include strong acids, bases, and oxidizing or reducing agents. The major products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: It might exhibit pharmacological properties, making it relevant for drug development.
Chemical Biology: Researchers study its interactions with biological molecules.
Industry: It could serve as a building block for other compounds.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While I don’t have specific information on similar compounds, researchers often compare it to related imidazole derivatives
Remember that this compound’s properties and applications may evolve as scientific knowledge advances.
Propriétés
Numéro CAS |
137048-54-5 |
|---|---|
Formule moléculaire |
C11H21ClN4O3S |
Poids moléculaire |
324.83 g/mol |
Nom IUPAC |
1-methyl-N-(3-morpholin-4-ylpropyl)imidazole-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H20N4O3S.ClH/c1-14-6-4-12-11(14)19(16,17)13-3-2-5-15-7-9-18-10-8-15;/h4,6,13H,2-3,5,7-10H2,1H3;1H |
Clé InChI |
MSEVOYWJOGZRIM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1S(=O)(=O)NCCCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


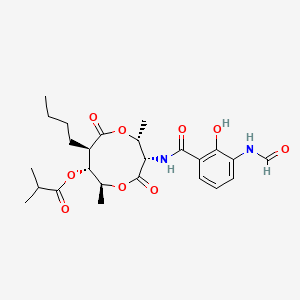
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)

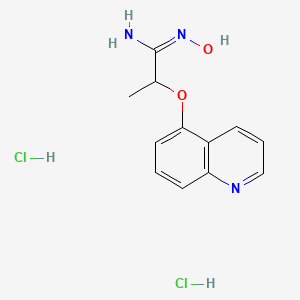
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
